molecular formula C17H19N3O3 B2695089 N-(3-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide CAS No. 1251703-95-3

N-(3-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

Cat. No.: B2695089
CAS No.: 1251703-95-3
M. Wt: 313.357
InChI Key: DUQVXOMICQVCAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a synthetic small molecule investigated for its role as a key intermediate in the development of receptor tyrosine kinase inhibitors. Its core structure, featuring a tetrahydroquinazolinone scaffold, is recognized for its affinity toward the ATP-binding sites of various kinases. This compound serves as a versatile precursor in medicinal chemistry research, particularly for the synthesis of novel compounds targeting signaling pathways involved in angiogenesis and cellular proliferation . Researchers utilize this molecule to explore structure-activity relationships (SAR), aiming to optimize potency and selectivity for specific kinase targets such as VEGFR2 and c-Met. Its mechanism of action, when incorporated into larger inhibitor structures, typically involves competitive inhibition at the kinase domain, thereby disrupting downstream signal transduction cascades. The ongoing research with this compound and its derivatives provides valuable insights into the design of next-generation targeted therapies for oncology and other proliferative diseases, making it a crucial tool for biochemical and pharmacological investigation.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-23-13-6-4-5-12(9-13)19-16(21)10-20-11-18-15-8-3-2-7-14(15)17(20)22/h4-6,9,11H,2-3,7-8,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQVXOMICQVCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide” typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic substitution reactions using 3-methoxyphenyl halides.

    Acetylation: The final step involves the acetylation of the quinazolinone derivative to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Bond

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives. This reaction is critical for prodrug activation or metabolite formation:
Reaction Conditions:

  • Acidic Hydrolysis: 6M HCl, reflux for 8–12 hours

  • Basic Hydrolysis: 2M NaOH, 80°C for 4–6 hours

Products:

  • Carboxylic Acid: 2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetic acid

  • Amine: 3-Methoxyaniline

Substitution Reactions at the Quinazolinone Core

The quinazolinone ring undergoes nucleophilic substitution at C2 and C3 positions. Sulfur-containing substituents are particularly reactive:

Reaction Type Conditions Products
Thiol Substitution K₂CO₃, DMF, 80°C, 6 hours 2-Sulfanyl derivatives (e.g., with mercapto-triazoles or pyrimidines)
Amination NH₃/MeOH, 60°C, 12 hours 3-Amino-5,6,7,8-tetrahydroquinazolin-4(3H)-one derivatives

Example:
Reaction with 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol under basic conditions yields 2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide analogs .

Oxidation Reactions

The tetrahydroquinazolinone ring and methoxyphenyl group participate in oxidation:

Quinazolinone Ring Oxidation

  • Site: C4 ketone remains stable, but the saturated C5–C8 bonds can oxidize to aromatic quinazoline under strong oxidants (e.g., KMnO₄/H₂SO₄) .

  • Product: Fully aromatic quinazoline derivatives .

Sulfur Oxidation

In sulfanyl-substituted analogs (e.g., 2-sulfanylacetamide derivatives):

  • Oxidant: H₂O₂/HOAc (1:1), 25°C, 2 hours

  • Product: Sulfoxide (R-SO-) or sulfone (R-SO₂-) .

Aromatic Electrophilic Substitution

The 3-methoxyphenyl group directs electrophiles to ortho/para positions:

Reaction Conditions Products
Nitration HNO₃/H₂SO₄, 0–5°C, 3 hours 2-Nitro-5-methoxyphenylacetamide derivatives
Halogenation Br₂/FeBr₃, 25°C, 1 hour 4-Bromo-3-methoxyphenylacetamide

Reduction of the Quinazolinone Ring

Catalytic hydrogenation reduces the tetrahydroquinazolinone’s ketone group:

  • Conditions: H₂ (1 atm), Pd/C, EtOH, 25°C, 12 hours

  • Product: 3,4,5,6,7,8-Hexahydroquinazolin-4-ol .

Cyclization Reactions

The acetamide side chain participates in intramolecular cyclization:

  • Conditions: POCl₃, 100°C, 4 hours

  • Product: 6-Methoxy-3,4-dihydro-2H-benzo[g]quinazolin-4-one .

Comparative Reactivity of Structural Analogs

Key analogs and their reactivity differences:

Analog Key Reaction Distinct Feature
N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)quinazolinon-2-yl)thio]acetamide Enhanced thiol substitutionHigher antitumour activity (GI₅₀ = 17.90 µM)
2-{[3-(4-Methoxyphenyl)benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Sulfur oxidation dominanceForms stable sulfones
N-Quinoxalin-6-yl-2-{[3-(2-methoxyphenyl)quinazolin-2-yl]sulfanyl}acetamide Cross-coupling with heterocyclesBinds kinase targets (IC₅₀ = 0.42 µM)

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(3-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide typically involves the reaction of appropriate precursors under controlled conditions. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.

Antimicrobial Properties

Research indicates that derivatives of tetrahydroquinazoline compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain quinazoline derivatives possess potent antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Quinazoline derivatives have been investigated for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit inflammatory pathways, which may lead to therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

Analgesic Activity

Some studies have reported the analgesic properties of quinazoline derivatives. The mechanism often involves modulation of pain pathways, making these compounds potential candidates for pain management therapies .

Cancer Research Applications

This compound has shown promise in cancer research due to its ability to target specific cancer cell lines. Quinazoline derivatives are known to interact with various molecular targets involved in tumor growth and proliferation:

  • EGFR Inhibition : Compounds similar to this compound have been studied for their ability to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers .
  • Cytotoxicity : In vitro studies demonstrate that certain quinazoline derivatives exhibit cytotoxic effects on cancer cells, leading to cell cycle arrest and apoptosis .

Case Study 1: Antimicrobial Activity Evaluation

A series of quinazoline derivatives were synthesized and tested against various bacterial strains. The results showed that compounds with methoxy substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .

Case Study 2: Anti-inflammatory Activity Assessment

In a study evaluating the anti-inflammatory effects of quinazoline derivatives, compounds were administered in animal models of inflammation. Results indicated a significant reduction in inflammatory markers and symptoms when treated with specific derivatives .

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialSignificant activity against bacteria and fungi
Anti-inflammatoryInhibition of inflammatory pathways
AnalgesicModulation of pain pathways
Cancer ResearchTargeting EGFR; cytotoxic effects on cancer cells

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The tetrahydroquinazolinone-acetamide scaffold is common among analogs, but substituents on the phenyl ring and quinazolinone core critically modulate activity:

Compound Name / ID Substituents (R1: Phenyl; R2: Quinazolinone) Key Structural Features
Target Compound R1: 3-methoxyphenyl; R2: 4-oxo-5,6,7,8-tetrahydro Methoxy group (electron-donating)
G953-0339 R1: 2-chlorophenylmethyl; R2: 3,5-dimethylpyrazol-1-yl Chlorine and pyrazole (lipophilic)
AJ5d R1: 2-chlorophenyl; R2: 4-fluorophenylthio Chloro, thioether, fluorophenyl
4d R1: 2-hydroxy-4-methylphenyl; R2: 4-oxoquinazolin-3(4H)-yl Hydroxy and methyl groups (polar)
InhA Inhibitor R1: phenyl; R2: 6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl Chloro and methyl (hydrophobic)

Key Observations :

  • Methoxy Group : Enhances solubility compared to chloro substituents (e.g., G953-0339) but reduces lipophilicity (logP: ~2.38 for G953-0339 vs. estimated ~2.0 for target compound) .
  • Chlorine Substituents : Improve target binding via hydrophobic interactions (e.g., InhA inhibitor and AJ5d ).
  • Hydroxy Groups : Increase polarity, as seen in 4d (melting point 242–244°C), but may limit membrane permeability .
Enzyme Inhibition
  • InhA Inhibitors: The 6-chloro-2-methylquinazolinone derivative () showed potent activity (IC50 < 1 µM) against Mycobacterium tuberculosis enoyl-ACP reductase, attributed to chloro and methyl groups enhancing hydrophobic binding .
  • Target Compound : The methoxy group may reduce InhA affinity compared to chloro analogs but could improve solubility for systemic distribution.
Antioxidant Activity
  • DPPH Radical Scavenging : Phthalimide derivatives like 1b (thiophene-substituted) exhibited superior activity (IC50: 12 µM) compared to hydroxy or methoxy analogs, suggesting heterocyclic groups enhance radical stabilization .
  • Target Compound : The methoxyphenyl group may confer moderate antioxidant activity, though likely less potent than thiophene-containing analogs.

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Estimated) G953-0339 4d InhA Inhibitor
Molecular Weight ~370 g/mol 425.92 g/mol ~340 g/mol ~360 g/mol
logP ~2.0 2.38 ~1.8 ~3.0
Hydrogen Bond Donors 1 1 2 1
Melting Point ~200–220°C N/A 242–244°C N/A
Predicted BBB Permeability Moderate High Low High

Notes:

  • The target compound’s methoxy group balances moderate logP and solubility, favoring oral bioavailability.
  • Chloro-substituted analogs (e.g., G953-0339) exhibit higher logP, enhancing CNS penetration but risking toxicity .

Biological Activity

N-(3-Methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This compound belongs to the class of tetrahydroquinazoline derivatives, which have been studied for various pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. The following sections provide a detailed overview of its biological activity based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation of 3-methoxyphenyl acetamide with a suitable quinazoline derivative. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of tetrahydroquinazoline derivatives. For instance, compounds within this structural framework have shown significant cytotoxic effects against various cancer cell lines. In one study, the compound was tested against A549 human lung adenocarcinoma cells and exhibited a dose-dependent reduction in cell viability. The IC50 values were comparable to those of established chemotherapeutic agents like cisplatin .

CompoundCell LineIC50 (µM)Reference
This compoundA54925
CisplatinA54920

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. Studies indicate that it possesses notable activity against both Gram-positive and Gram-negative bacteria. For example, tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound's effectiveness is comparable to standard antibiotics such as ampicillin .

MicroorganismMinimum Inhibitory Concentration (MIC) µg/mLReference
Staphylococcus aureus50
Escherichia coli100

Anti-inflammatory Activity

Research has also indicated that this compound exhibits anti-inflammatory properties. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages showed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with this compound .

Case Studies

  • Anticancer Efficacy : A recent study evaluated the effects of various tetrahydroquinazoline derivatives on cancer cell lines. The results showed that modifications in the phenyl ring significantly influenced the anticancer activity. The methoxy substitution on the phenyl ring enhanced cytotoxicity against A549 cells while maintaining low toxicity towards normal cells .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of several synthesized derivatives including this compound. The results indicated strong activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant pathogens .

Q & A

Q. What are the optimized synthetic protocols for preparing N-(3-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide?

The compound can be synthesized via nucleophilic substitution reactions. A typical protocol involves:

  • Step 1 : Reacting a 4-oxo-tetrahydroquinazoline precursor with chloroacetyl chloride in dimethylformamide (DMF) using potassium carbonate as a base.
  • Step 2 : Coupling the intermediate with 3-methoxyaniline under reflux conditions.
    Reaction progress is monitored via TLC, and the product is purified by recrystallization or column chromatography. Characterization uses IR (to confirm amide C=O at ~1667 cm⁻¹), ¹H NMR (methoxy protons at δ ~3.8 ppm, acetamide CH₂ at δ ~4.0 ppm), and MS (m/z matching molecular ion peaks) .

Q. How can researchers resolve discrepancies in elemental analysis data during synthesis?

Discrepancies in elemental analysis (e.g., carbon/nitrogen content mismatches) may arise from incomplete purification or side reactions. Solutions include:

  • Repetitive recrystallization in polar solvents (e.g., ethanol or acetonitrile).
  • HPLC purification for higher-purity isolates.
  • Supplementary characterization (e.g., high-resolution MS or ¹³C NMR) to confirm molecular integrity .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound’s hypoglycemic activity?

Key SAR strategies include:

  • Modifying substituents : Altering the methoxy group’s position (e.g., 2- vs. 4-methoxy) to assess binding affinity to peroxisome proliferator-activated receptors (PPAR-γ).
  • Introducing bioisosteres : Replacing the tetrahydroquinazolinone core with pyrimidinone or triazinone analogs to evaluate metabolic stability.
  • In vitro assays : Measure glucose uptake in 3T3-L1 adipocytes and compare IC₅₀ values against rosiglitazone .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to PPAR-γ (PDB ID: 2PRG). Focus on hydrogen bonding between the acetamide carbonyl and Arg287.
  • MD simulations : Run 100-ns trajectories to assess stability of the ligand-receptor complex in explicit solvent.
  • ADMET prediction : Tools like SwissADME can estimate bioavailability and cytochrome P450 interactions .

Q. What in vivo models are suitable for evaluating toxicity and efficacy?

  • Acute toxicity : Administer escalating doses (10–2000 mg/kg) to Wistar rats, monitoring for hepatotoxicity via serum ALT/AST levels.
  • Chronic studies : 28-day exposure in diabetic rodent models (e.g., streptozotocin-induced) to assess renal and pancreatic histopathology.
  • Efficacy metrics : Measure fasting blood glucose and HbA1c reduction compared to metformin controls .

Q. How can researchers address low yields in large-scale synthesis?

  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 45°C, 30 min) while maintaining >80% yield.
  • Catalyst optimization : Replace K₂CO₃ with cesium carbonate to enhance nucleophilicity.
  • Flow chemistry : Continuous processing minimizes side reactions and improves reproducibility .

Data Analysis and Mechanistic Questions

Q. What spectroscopic techniques are critical for confirming the compound’s stability under physiological conditions?

  • LC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 2.0) over 24 hours.
  • ²⁹Si NMR : If silicon-containing analogs are synthesized, track desilylation reactions.
  • X-ray crystallography : Resolve crystal structures to identify hydrolysis-prone motifs .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be reconciled?

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to identify bioavailability limitations.
  • Metabolite screening : Use UPLC-QTOF to detect inactive or toxic metabolites (e.g., O-demethylated derivatives).
  • Dose-response recalibration : Adjust in vivo dosing to match effective concentrations observed in vitro .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.